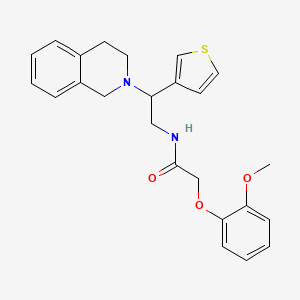![molecular formula C17H15F3N2O3S B2520933 N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide CAS No. 317377-88-1](/img/structure/B2520933.png)
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide" is a fluorinated sulfonamide with potential applications in various chemical reactions and pharmaceutical research. The presence of difluorophenyl and fluorophenylsulfonyl groups suggests that it may exhibit unique physical and chemical properties, as well as reactivity due to the electron-withdrawing effects of the fluorine atoms and the sulfonyl group.
Synthesis Analysis
The synthesis of related fluorinated sulfonamide compounds often involves the reaction of amines with sulfonyl chlorides. For instance, N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives were prepared by reacting 3-pyridylamines with sulfonyl chlorides . Similarly, the synthesis of "this compound" would likely involve a reaction between an appropriate amine and a 4-fluorophenylsulfonyl chloride.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often influenced by the electronegativity of fluorine. A study on a grid of N-(fluorophenyl)pyridinecarboxamides showed that the position of the fluorine atom affects the molecular conformation and supramolecular aggregation . The difluorophenyl and fluorophenylsulfonyl groups in the compound of interest would similarly impact its molecular conformation, potentially leading to unique intermolecular interactions.
Chemical Reactions Analysis
Fluorinated compounds are known for their reactivity in various chemical reactions. For example, perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] was used as an electrophilic fluorinating agent, indicating that fluorinated sulfonamides can participate in electrophilic substitution reactions . The compound may also undergo similar reactions, acting as an electrophile or participating in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties. For instance, fluorinated polyamides containing pyridine and sulfone moieties showed high thermal stability, low dielectric constants, and high transparency . The presence of fluorine and sulfonyl groups in "this compound" suggests that it may also display similar properties, such as high thermal stability and low reactivity towards moisture.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Sulfonamides, including those with pyrrolidine rings and fluorinated phenyl groups, are investigated for their chemical reactivity and potential in heterocyclization reactions, leading to the synthesis of heterocyclic compounds with potential applications in drug development and materials science (Moskalik et al., 2017).
Material Science
Fluorinated polyamides containing pyridine and sulfone moieties have been explored for their inherent viscosities and thermal stability, indicating their suitability for high-performance materials with applications in aerospace and electronics (Xiao-Ling Liu et al., 2013).
Medicinal Chemistry
Compounds with pyrrolidine and sulfone functionalities are studied for their biological activities, including as RORγt inverse agonists for the treatment of autoimmune diseases, showcasing the potential of such molecules in therapeutic applications (Duan et al., 2019).
Environmental Science
Research on polyfluoroalkyl chemicals, which include fluorinated sulfonamides, focuses on their environmental persistence and the need for understanding their degradation pathways to assess and mitigate their impact on ecosystems (Liu & Mejia Avendaño, 2013).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-11-3-6-13(7-4-11)26(24,25)22-9-1-2-16(22)17(23)21-12-5-8-14(19)15(20)10-12/h3-8,10,16H,1-2,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJNLQUVQDNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

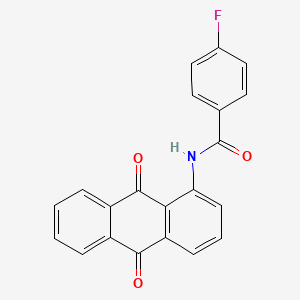

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)
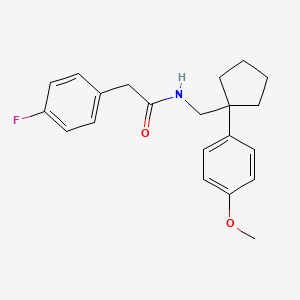



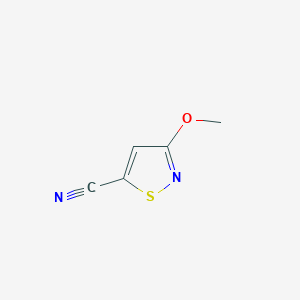
![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)

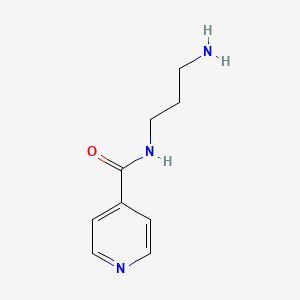
![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)
